An In-depth Technical Guide to n-Propyl Trichloroacetate (CAS: 13313-91-2)
An In-depth Technical Guide to n-Propyl Trichloroacetate (CAS: 13313-91-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of n-propyl trichloroacetate, a halogenated ester of significant interest in various scientific domains. This document collates available physicochemical data, outlines a general synthetic approach, and discusses its potential biological and toxicological implications based on related compounds, while highlighting the current gaps in experimental data.
Physicochemical Properties
n-Propyl trichloroacetate is the ester formed from n-propanol and trichloroacetic acid. Its core physicochemical properties, based on available data, are summarized in the table below. It is important to note that while some experimental values are available, others are predicted and await experimental verification.
| Property | Value | Source |
| CAS Number | 13313-91-2 | [1] |
| Molecular Formula | C₅H₇Cl₃O₂ | [1] |
| Molecular Weight | 205.46 g/mol | [1] |
| Boiling Point | 186.5 °C at 760 mmHg | [1] |
| Density | 1.381 g/cm³ | [1] |
| Refractive Index | 1.469 | [1] |
| Predicted logP | 3.17 | [1] |
| Melting Point | No experimental data available | |
| Solubility | No quantitative experimental data available. Expected to be miscible with many organic solvents and have low solubility in water. |
Spectroscopic Data
Synthesis
A general and detailed experimental protocol for the synthesis of n-propyl trichloroacetate is not explicitly available. However, it can be reasonably synthesized via the Fischer esterification of trichloroacetic acid and n-propanol. This reaction typically involves refluxing the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid.
A plausible experimental protocol is outlined below. Note: This is a generalized procedure and may require optimization.
General Experimental Protocol: Esterification of Trichloroacetic Acid with n-Propanol
Materials:
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Trichloroacetic acid
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n-Propanol
-
Concentrated sulfuric acid (catalyst)
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Anhydrous sodium sulfate (drying agent)
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Saturated sodium bicarbonate solution
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Diethyl ether (or other suitable extraction solvent)
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Distilled water
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a drying tube, combine trichloroacetic acid (1.0 eq) and an excess of n-propanol (e.g., 3.0 eq).
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Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.
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Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Transfer the mixture to a separatory funnel and add distilled water.
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Extract the aqueous layer with diethyl ether (or another suitable organic solvent).
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Combine the organic extracts and wash sequentially with distilled water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude n-propyl trichloroacetate.
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The crude product can be purified by distillation under reduced pressure.
Figure 1: General workflow for the synthesis of n-propyl trichloroacetate via Fischer esterification.
Reactivity and Potential Applications
n-Propyl trichloroacetate, as an ester, is expected to undergo hydrolysis under acidic or basic conditions to yield n-propanol and trichloroacetic acid. The trichloromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity may be exploited in organic synthesis.
Given its structure, potential applications could be explored in areas where related compounds are used, such as:
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Intermediate in chemical synthesis: The reactive nature of the trichloroacetyl group could make it a useful building block.
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Solvent: Although its properties are not well-documented, it may have specific solvent characteristics.
Biological Activity and Toxicology
There is a significant lack of direct experimental data on the biological activity and toxicology of n-propyl trichloroacetate. However, insights can be inferred from the known effects of its constituent parts: trichloroacetic acid (TCA) and n-propanol, as well as the related compound, n-propyl acetate.
Trichloroacetic Acid (TCA):
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TCA is a known metabolite of the industrial solvent trichloroethylene.
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It is recognized as a skin and eye irritant.
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Studies have indicated that TCA can be phytotoxic.[2]
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Some studies have investigated its potential carcinogenic effects, with evidence suggesting it may act as a promoter of liver tumors in animal models.[3]
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TCA has been shown to have neuroembryopathic effects in rats at high doses.[4]
n-Propanol:
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n-Propanol is a central nervous system depressant.
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High concentrations can cause intoxication, drowsiness, and dizziness.
n-Propyl Acetate:
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This related, non-chlorinated ester is known to be an irritant to the eyes and respiratory system.[5][6]
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It can cause drowsiness and dizziness at high concentrations.[5][6]
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It is considered to have low acute toxicity via oral and dermal routes.[7]
Based on this information, it is plausible that n-propyl trichloroacetate may exhibit a toxicological profile that includes skin and eye irritation, and potential systemic effects upon significant exposure, possibly targeting the liver and central nervous system. However, this is speculative and requires experimental validation.
Figure 2: Inferred potential biological effects of n-propyl trichloroacetate based on its hydrolysis products.
Signaling Pathways
Due to the absence of studies on the specific biological actions of n-propyl trichloroacetate, no signaling pathways have been directly implicated. Research in this area would be necessary to elucidate its mechanism of action at the cellular and molecular levels.
Conclusion and Future Directions
n-Propyl trichloroacetate (CAS 13313-91-2) is a compound for which there is a notable lack of comprehensive experimental data in the public domain. While its basic physicochemical properties can be estimated and a synthetic route proposed based on fundamental organic chemistry principles, critical information regarding its spectroscopic characterization, solubility, and, most importantly, its biological activity and toxicological profile is missing.
For researchers, scientists, and professionals in drug development, this presents both a challenge and an opportunity. The current data gap necessitates that any work with this compound should begin with its thorough characterization. Future research should prioritize:
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Definitive synthesis and purification , with full spectroscopic characterization (NMR, IR, MS).
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Determination of key physicochemical properties , such as melting point and solubility in a range of solvents.
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In vitro and in vivo studies to assess its biological activity and toxicological profile, including cytotoxicity, genotoxicity, and potential effects on key organ systems.
Such foundational research is essential before n-propyl trichloroacetate can be safely and effectively utilized in any application, from synthetic chemistry to potential roles in drug discovery and development.
References
- 1. Page loading... [guidechem.com]
- 2. The ecological effects of trichloroacetic acid in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Neuroembryopathic effect of trichloroacetic acid in rats exposed during organogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. employees.delta.edu [employees.delta.edu]
- 6. cometchemical.com [cometchemical.com]
- 7. fishersci.fr [fishersci.fr]
